molecular formula C13H13N3 B2846470 N'-methyl-N-phenyl-3-pyridinecarboximidamide CAS No. 338420-65-8

N'-methyl-N-phenyl-3-pyridinecarboximidamide

Cat. No.: B2846470
CAS No.: 338420-65-8
M. Wt: 211.268
InChI Key: URFAUOPXIQMYFK-UHFFFAOYSA-N
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Description

N’-methyl-N-phenyl-3-pyridinecarboximidamide is an organic compound with the molecular formula C13H13N3 It is a derivative of pyridinecarboximidamide, where the nitrogen atom is substituted with a methyl group and a phenyl group

Scientific Research Applications

N’-methyl-N-phenyl-3-pyridinecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with methylating agents and phenylating agents under controlled conditions. One common method involves the use of methyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-methyl-N-phenyl-3-pyridinecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-phenyl-3-pyridinecarboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl group is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-N-phenyl-3-pyridinecarboxylic acid, while reduction may produce N’-methyl-N-phenyl-3-pyridinecarboximidine.

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N-phenyl-2-pyridinecarboximidamide
  • N’-methyl-N-phenyl-4-pyridinecarboximidamide
  • N’-methyl-N-phenyl-3-pyridinecarboximidine

Uniqueness

N’-methyl-N-phenyl-3-pyridinecarboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

N'-methyl-N-phenylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFAUOPXIQMYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CN=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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